molecular formula C4H3BrN2O B017364 5-Bromo-2-hydroxypyrimidine CAS No. 38353-06-9

5-Bromo-2-hydroxypyrimidine

Cat. No. B017364
CAS RN: 38353-06-9
M. Wt: 174.98 g/mol
InChI Key: VTUDATOSQGYWML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-bromo-2-hydroxypyrimidine and its derivatives often involves palladium-catalysed cross-coupling reactions, Stille coupling, or bromination of pyrimidine precursors. Efficient synthesis methods have been developed to obtain 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful for preparing metal-complexing molecular rods. The yields of these reactions can vary significantly, with some methods achieving up to 90% yield while others are less efficient (Schwab, Fleischer, & Michl, 2002).

Molecular Structure Analysis

This compound exhibits interesting molecular structure characteristics, especially when interacting with water. Matrix-isolation FT-IR studies and ab initio calculations have shown that it primarily exists in the hydroxy tautomeric form. When water is added, a noticeable shift towards the oxo form is observed. This behavior is crucial for understanding its reactivity and potential applications in various chemical reactions (Smets, Destexhe, Adamowicz, & Maes, 1998).

Chemical Reactions and Properties

This compound is a versatile intermediate for the synthesis of numerous substituted pyrimidine compounds through palladium-catalysed cross-coupling reactions. Its halogen atom can react with a wide range of arylboronic acids and alkynylzincs, providing a pathway to many different pyrimidine derivatives. The chemical reactivity also includes transformations from bromopyrimidines to hydroxypyrimidines, showcasing its utility in synthesizing compounds with functional groups sensitive to other conditions (Goodby, Hird, Lewis, & Toyne, 1996).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure and the presence of bromine and hydroxy groups. These properties are crucial for determining its behavior in various solvents and conditions, affecting its applicability in chemical syntheses and material science.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity towards nucleophilic substitution, electrophilic addition, and participation in coupling reactions, make it a valuable compound in organic synthesis. Its ability to undergo transformations into different functionalized pyrimidines allows for the creation of a wide array of chemical entities, useful in pharmaceuticals, agrochemicals, and material science.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-hydroxypyrimidine is yeast cytosine deaminase (EC 3.5.4.1) . This enzyme plays a crucial role in the metabolism of cytosine, a component of DNA and RNA. By inhibiting this enzyme, this compound can potentially affect the synthesis and function of these nucleic acids.

Mode of Action

This compound inhibits yeast cytosine deaminase by binding to its active site . This prevents the enzyme from catalyzing the deamination of cytosine, thereby altering the balance of nucleic acid components. In aqueous solution at neutral pH, three forms of this compound (the anion, the parent, and the covalent hydrate) are in equilibrium , which may influence its interaction with the enzyme.

Safety and Hazards

5-Bromo-2-hydroxypyrimidine may cause skin and eye irritation. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

5-Bromo-2-hydroxypyrimidine is a useful pyrimidine building block for the synthesis of compounds and metal complexes . Its potential applications in the synthesis of new compounds and its role in non-covalent binding with DNA suggest that it may have future uses in the field of medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-hydroxypyrimidine is a useful pyrimidine building block for the synthesis of compounds and metal complexes . It has been employed in the preparation of a series of platinum (II)-based metallacalix arenes which demonstrate useful non-covalent binding with DNA . It is also known to inhibit yeast cytosine deaminase (EC 3.5.4.1) .

Cellular Effects

It is known that pyrimidine derivatives play crucial roles in various biological processes, including DNA synthesis and repair, signal transduction, and energy metabolism .

Molecular Mechanism

This compound inhibits yeast cytosine deaminase, an enzyme involved in nucleotide metabolism . In aqueous solution at neutral pH, three forms of this compound (the anion, the parent, and the covalent hydrate) are in equilibrium .

Temporal Effects in Laboratory Settings

It is known that pyrimidine derivatives can have varying effects over time depending on their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of pyrimidine derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrimidine derivatives are involved in various metabolic pathways, including nucleotide metabolism .

Transport and Distribution

It is known that pyrimidine derivatives can interact with various transporters and binding proteins, and can have effects on localization or accumulation .

Subcellular Localization

It is known that pyrimidine derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

5-bromo-1H-pyrimidin-2-one
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InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUDATOSQGYWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8068090
Record name 2(1H)-Pyrimidinone, 5-bromo-
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Molecular Weight

174.98 g/mol
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CAS RN

38353-06-9, 214290-49-0
Record name 5-Bromo-2(1H)-pyrimidinone
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Record name 5-Bromo-2-pyrimidinol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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